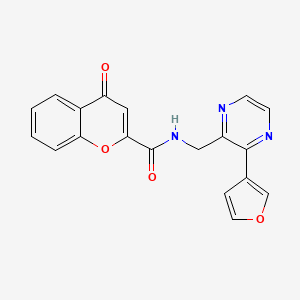

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Beschreibung

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound combining a chromene core, a pyrazine ring, and a furan substituent. The chromene moiety (4-oxo-4H-chromene-2-carboxamide) is known for its biological relevance, including anti-inflammatory and anticancer properties. The pyrazine ring, substituted with a furan-3-yl group at the 3-position, is linked via a methylene bridge to the chromene carboxamide. This structural hybrid likely enhances pharmacological activity through synergistic interactions, such as π-π stacking or hydrogen bonding.

Eigenschaften

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4/c23-15-9-17(26-16-4-2-1-3-13(15)16)19(24)22-10-14-18(21-7-6-20-14)12-5-8-25-11-12/h1-9,11H,10H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCGYLBJQGJFRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazine intermediates, followed by their coupling with a chromene derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Wirkmechanismus

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its fusion of chromene, pyrazine, and furan moieties. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations

Chromene-Based Analogues: The chromene-thiazolidinone hybrid in shares the 4-oxo-chromene motif but replaces the pyrazine with a thiazolidinone ring. Its crystallographic stability (R factor = 0.049) suggests a rigid structure, which may enhance target binding compared to the target compound’s flexible methylene linker .

Pyrazine Derivatives :

- The trifluoromethyl-substituted pyrazine-benzamide in demonstrates high synthetic yields (85–95%) via nucleophilic substitution and cyclization. The electron-withdrawing CF₃ groups likely improve metabolic stability compared to the target’s furan, which may confer π-π interactions but lower lipophilicity .

Furan-Containing Compounds :

- AZ257 and the target compound both incorporate furan substituents, which are associated with antimicrobial activity. However, AZ257’s dihydropyridine core may limit solubility compared to the pyrazine-chromene hybrid.

Synthetic Methodologies :

- The use of SHELX and WinGX suites (Evidences 1–3) for crystallographic refinement is common across analogs, ensuring accurate structural determination .

Pharmacological Implications

- Solubility and Bioavailability : The target compound’s furan and pyrazine groups may enhance water solubility compared to trifluoromethyl-substituted analogs (e.g., ), though this requires experimental validation.

- Target Selectivity : The pyrazine-methylchromene scaffold could mimic ATP-binding pockets in kinases, similar to reported pyrazine-carboxamides in kinase inhibition .

Biologische Aktivität

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that combines elements of furan, pyrazine, and chromene. Its synthesis typically involves the condensation of furan derivatives with pyrazine intermediates, often utilizing coupling agents like EDCI and HOBt to facilitate the formation of the amide bond under mild conditions.

The biological activity of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biochemical pathways. For instance, it has shown potential in inhibiting cholinesterases and lipoxygenases, which are crucial in neurodegenerative diseases and inflammation .

- Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, particularly through interactions with receptors involved in cell survival pathways. It has been evaluated against breast cancer cell lines (MCF-7), showing promising cytotoxic effects .

- Antimicrobial Properties : The compound exhibits antimicrobial activity, making it a candidate for further development as an antibacterial agent. Its mechanism may involve disrupting bacterial enzyme functions.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the inhibitory effects of various derivatives of chromene compounds against cholinesterases and lipoxygenases. The results indicated that modifications on the furan scaffold significantly influenced the activity, with certain substitutions enhancing enzyme inhibition .

- Cytotoxicity Assays : Compounds structurally similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-oxo-4H-chromene-2-carboxamide were tested against cancer cell lines. The findings suggested that the presence of specific functional groups could enhance cytotoxicity against MCF-7 cells, indicating a potential pathway for drug development .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various enzyme targets. Molecular docking revealed that the compound forms stable interactions with key residues in target enzymes, which may explain its observed biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.